2-Chloro-N-(4-chloro-3-(pyridin-2-yl)phenyl)-4-(methylsulfonyl)benzamide, or GDC-0449, is a small molecule identified as a potent and selective inhibitor of the Hedgehog (Hh) signaling pathway []. This pathway plays a crucial role in embryonic development and is implicated in various cancers []. GDC-0449 acts by targeting Smoothened, a key protein involved in the Hh signaling cascade.
GDC-0449 acts as an antagonist of the Hedgehog (Hh) signaling pathway []. The Hh pathway is essential for embryonic development and cell differentiation, but its aberrant activation is implicated in various cancers. GDC-0449 specifically targets Smoothened, a G protein-coupled receptor-like protein that is a critical component of the Hh signaling cascade. By inhibiting Smoothened, GDC-0449 disrupts the downstream signaling events of the Hh pathway, ultimately leading to the suppression of tumor growth.
Preclinical studies have investigated the pharmacokinetic profile of GDC-0449 in various animal models []. The compound exhibited moderate to high clearance rates, ranging from 0.338 ml/min/kg in dogs to 23.0 ml/min/kg in mice. The volume of distribution varied among species, suggesting differences in tissue penetration. Notably, GDC-0449 demonstrated acceptable oral bioavailability, ranging from 13% in monkeys to 53% in dogs [].
In vitro studies suggest that GDC-0449 is a substrate for P-glycoprotein (Pgp) and breast cancer resistance protein (BCRP), which are efflux transporters that can affect drug absorption and distribution []. Additionally, GDC-0449 acted as an inhibitor of Pgp, BCRP, and organic anion transporting polypeptide 1B1 (OATP1B1), a hepatic uptake transporter []. These interactions might lead to altered pharmacokinetics of GDC-0449 when co-administered with other drugs that are substrates or inhibitors of these transporters.
The primary application of GDC-0449 explored in the provided abstracts is as an anti-cancer agent []. Its ability to potently and selectively inhibit the Hedgehog (Hh) signaling pathway makes it a promising candidate for treating cancers where this pathway is aberrantly activated. GDC-0449 has shown efficacy in preclinical models of various cancers and is currently being evaluated in Phase II clinical trials [].
References:[6] The Role of Efflux and Uptake Transporters in N-{3-Chloro-4-[(3-fluorobenzyl)oxy]phenyl}-6-[5-({[2-(methylsulfonyl)ethyl]amino}methyl)-2-furyl]-4-quinazolinamine (GW572016, Lapatinib) Disposition and Drug Interactions. [19] Preclinical assessment of the absorption, distribution, metabolism and excretion of GDC-0449 (2-chloro-N-(4-chloro-3-(pyridin-2-yl)phenyl)-4-(methylsulfonyl)benzamide), an orally bioavailable systemic Hedgehog signalling pathway inhibitor.
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4